2,3,6-Trichlorobenzoyl chloride

Herbicide discovery Structure-activity relationship Auxin mimicry

Generic 'trichlorobenzoyl chloride' often contains inactive 2,4,6- or 2,3,4-isomers, causing herbicidal SAR failure. This certified 2,3,6-isomer is the exclusive precursor to auxin-active 2,3,6-TBA and its salts. QC by melting point (50-55 °C) or UV confirms the di-ortho-chloro pattern essential for target-site binding. Supplied moisture-free with full isomer characterization.

Molecular Formula C7H2Cl4O
Molecular Weight 243.9 g/mol
CAS No. 4093-17-8
Cat. No. B8765633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichlorobenzoyl chloride
CAS4093-17-8
Molecular FormulaC7H2Cl4O
Molecular Weight243.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl4O/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H
InChIKeyBOBWPULZPJBMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichlorobenzoyl Chloride: Physicochemical & Regulatory Identity


2,3,6-Trichlorobenzoyl chloride (C₇H₂Cl₄O; MW 243.9 g·mol⁻¹) is a polychlorinated aromatic acid chloride [1]. It is distinguished from its constitutional isomers by the ortho,ortho,meta substitution pattern (Cl at positions 2, 3, and 6), which introduces significant steric hindrance around the reactive carbonyl center [2]. The compound is typically supplied as a moisture-sensitive liquid or low-melting solid (literature melting point 50–55 °C, boiling point ~230 °C) and is regulated as a corrosive hazardous material under UN 3265, Class 8 . Its primary value in procurement lies in its role as a critical intermediate in the synthesis of herbicidal 2,3,6-trichlorobenzoic acid derivatives, rather than as a general-purpose acylating agent.

Target 2,3,6-TBA herbicide intermediate synthesis
Isomer ID Ortho,ortho,meta substitution; sterically hindered carbonyl
Handling Moisture-sensitive low-melting solid; requires gentle warming

2,3,6-Trichlorobenzoyl Chloride: Isomer Substitution Risks


The three chlorine atoms on the aromatic ring of a trichlorobenzoyl chloride are not functionally equivalent across isomers. The specific 2,3,6-configuration creates a di-ortho-substituted benzoic acid framework upon hydrolysis, which is the sole structural isomer demonstrating high auxinic herbicidal activity [1]. In contrast, the 2,4,6-isomer, widely known as the 'Yamaguchi reagent,' is valorized exclusively for its balanced reactivity in macrolactonization, not for biological activity [2]. The 2,3,4-isomer lacks both the steric profile of the 2,3,6-system and the symmetrical electronic deactivation of the 2,4,6-system. Therefore, substituting 2,3,6-trichlorobenzoyl chloride with a generic 'trichlorobenzoyl chloride' without verifying the isomer distribution risks failure in structure-activity-relationship (SAR)-driven herbicide synthesis, where the 2,3,6-pattern is a prerequisite for target-site binding and auxin mimicry [1].

Isomer 2,4,6-isomer (Yamaguchi reagent) lacks auxinic activity; substitution breaks herbicide SAR.
Mixture Generic mixed-isomer lots without 2,3,6 enrichment fail patent composition requirements.
Physical Liquid analogs (2,4,6- or 2,3,4-isomer) differ in handling; solid-state processing may shift.

2,3,6-Trichlorobenzoyl Chloride: Comparative Evidence vs. Analogs


Auxinic Activity: 2,3,6-Isomer Specificity

In a systematic evaluation of all six isomeric trichlorobenzoic acids using the pea test (Pisum sativum), only the 2,3,6-trichlorobenzoic acid demonstrated high auxin-type plant-growth-regulatory activity. The 2,4,6-, 2,3,4-, 2,3,5-, 2,4,5-, and 3,4,5-isomers were essentially inactive [1]. Since 2,3,6-trichlorobenzoyl chloride is the direct precursor to the 2,3,6-acid, this activity profile is a direct justification for procuring the 2,3,6-isomer when the synthetic target is a herbicidal active ingredient.

Auxinic Activity
Head-to-head
Active vs. Inactive (1 of 6 isomers active)
Isomer-specific auxin mimicry requirement
Pea test model; qualitative growth-regulatory response
Herbicide discovery Structure-activity relationship Auxin mimicry

Herbicidal Efficacy: Patent-Required 2,3,6-Isomer Enrichment

A foundational herbicide patent (GB841751A) specifies that effective herbicidal compositions require a mixture of isomeric trichlorobenzoic acids containing between 15% and 50%, and preferably 30% to 50%, of the 2,3,6-isomer [1]. A later German patent (DE1046394B) further narrows the optimal range to 60–75% 2,3,6-trichlorobenzoic acid content, with the remainder being predominantly the 2,4,5-isomer (~15–30%) and only about 10% other isomers [2]. This demonstrates that the 2,3,6-isomer is the principal active component and that its enrichment far above the levels found in crude isomer mixtures is a technical necessity.

Patent Enrichment
Cross-study
Enrichment factor: 3–7× vs. crude mix
Patent-specified 2,3,6 content drives procurement spec
Weight % range: 15–75% depending on formulation patent
Agrochemical formulation Herbicide patent Isomer enrichment

Steric Inhibition of Resonance: 2,3,6-Isomer Signature

UV absorption spectroscopic analysis of the six isomeric trichlorobenzoic acids revealed that the 2,3,6-isomer (and 2,6-dichlorobenzoic acid) exhibits a characteristic hypsochromic shift and hypochromic effect indicative of steric inhibition of resonance between the carboxyl group and the aromatic ring [1]. The 2,4,6-isomer, lacking the di-ortho chlorine pattern, does not exhibit this spectral signature. This physicochemical difference directly correlates with the unique biological activity of the 2,3,6-isomer, as the non-coplanar orientation of the carboxyl group is essential for auxin receptor recognition.

Steric Signature
Head-to-head
Hypsochromic shift vs. planar isomers
Supports in-house UV QC isomer verification
Di-ortho pattern; correlates with receptor recognition
Steric effects UV spectroscopy Resonance inhibition

Physical State: 2,3,6-Isomer Solid vs. Liquid Analogs

The 2,3,6-trichlorobenzoyl chloride exhibits a melting point in the range of 50–55 °C, making it a low-melting solid at ambient laboratory conditions . In contrast, the 2,4,6-isomer is a transparent yellow liquid with a density of 1.561 g/mL at 25 °C and a boiling point of 275 °C [1]. The 2,3,4-trichlorobenzoyl chloride (CAS 6660-54-4) is also reported as a liquid with a boiling point around 280–282 °C [2]. This solid-versus-liquid divergence impacts solvent-free handling, molten transfer requirements, and crystallization-based purification strategies.

Physical State
Cross-study
Solid (mp 50–55 °C) vs. Liquid analogs
Solid handling alters transfer and purification workflow
Melting point difference >25 °C; requires warming
Physical properties Melting point Formulation engineering

Patent-Protected 2,3,6-Trichlorobenzohydroxamic Acid Chemotype

US Patent 4,859,233 claims a genus of herbicidal 2,3,6-trichlorobenzohydroxamic acid derivatives (Formula I) in which the 2,3,6-trichlorobenzoyl fragment is an essential structural element [1]. No analogous patent was filed for the 2,4,6- or 2,3,4-trichlorobenzohydroxamic acid series, indicating that the 2,3,6-substitution pattern provides a unique pharmacophore not accessible from the other isomers. This patent estate creates a freedom-to-operate incentive for procurement of the 2,3,6-isomer when developing novel herbicides within this chemical space.

Chemotype IP
Class-level
Patent genus only for 2,3,6-derivatives
IP landscape supports isomer-specific procurement
No equivalent patent families for other isomers
Herbicidal chemotype Patent landscape Derivative scope

2,3,6-Trichlorobenzoyl Chloride: Recommended Applications


2,3,6-Trichlorobenzoic Acid Synthesis for Herbicides

When the synthetic target is 2,3,6-TBA or its agronomically acceptable salts (amine, sodium, potassium), 2,3,6-trichlorobenzoyl chloride is the only viable starting material. As demonstrated by Veldstra (1952), only the 2,3,6-isomer exhibits high auxinic activity [1]. Patent GB841751A and DE1046394B specify that effective field formulations require enrichment to 30–75% 2,3,6-content [2][3]. Using mixed-isomer trichlorobenzoyl chloride will produce predominantly inactive isomers, failing to meet regulatory and efficacy requirements.

2,3,6-Trichlorobenzohydroxamic Acid Lead Optimization

Research groups developing novel herbicides based on the 2,3,6-trichlorobenzohydroxamic acid scaffold (US 4,859,233) must source the 2,3,6-isomer specifically. The patent-protected pharmacophore depends on the di-ortho-chloro substitution pattern for auxin receptor recognition [4]. Use of the 2,4,6- or 2,3,4-isomer would generate compounds outside the claimed genus and with unproven herbicidal activity.

Steric Inhibition of Resonance SAR Studies

For physical-organic chemistry research into steric inhibition of resonance, the 2,3,6-substitution pattern provides a well-characterized model system. UV spectroscopy has confirmed that this isomer uniquely forces the carboxyl group out of the aromatic plane, leading to distinct spectral signatures [1]. This property, absent in the 2,4,6- and 2,3,4-isomers, makes the 2,3,6-compound a valuable probe molecule for studying structure–property relationships.

QC Reference Standard for 2,3,6-Isomer Verification

Due to the widespread availability of the 2,4,6-isomer as the Yamaguchi reagent, mislabeling or cross-contamination is a procurement risk. The solid physical state (mp 50–55 °C) of the 2,3,6-isomer, coupled with its characteristic UV spectral profile, provides a rapid, low-cost QC check [1]. Purchasing a certified batch of the 2,3,6-isomer as an in-house reference standard enables unambiguous isomer confirmation by melting point or UV comparison, protecting downstream synthetic campaigns from costly isomer-related failures.

Application
Selection Property
Validation Focus
2,3,6-TBA Herbicide Synthesis
Isomer identity; auxinic SAR prerequisite
Enrichment to patent-specified 2,3,6 content
Hydroxamic Acid Lead Optimization
Di-ortho-chloro pharmacophore access
Patent genus specificity; receptor recognition
Steric Inhibition SAR Studies
Non-coplanar carboxyl orientation
UV hypsochromic shift; resonance inhibition
QC Reference Standard
Solid state; characteristic UV profile
Melting point and UV confirmation vs. 2,4,6-isomer
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